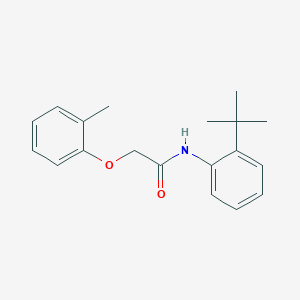![molecular formula C13H18N2O4S B5751014 [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide, also known as MPSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. MPSF is a sulfonamide derivative that contains a formamide functional group and a piperidine ring.
Wirkmechanismus
The mechanism of action of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme. This compound has been shown to exhibit competitive inhibition against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to exhibit antibacterial activity against various strains of bacteria, including Helicobacter pylori.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide in lab experiments is its potent inhibitory activity against enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for the study of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide. One potential direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as an antibacterial agent. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with even greater inhibitory activity against enzymes.
Synthesemethoden
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide can be synthesized through a multistep reaction starting from 2-methoxy-4-nitrobenzenesulfonyl chloride. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the formation of the formamide functional group through the reaction of the amine group with formic acid.
Wissenschaftliche Forschungsanwendungen
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and urease. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13-9-11(5-6-12(13)14-10-16)20(17,18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGCRFGIRKIOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)

![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)
